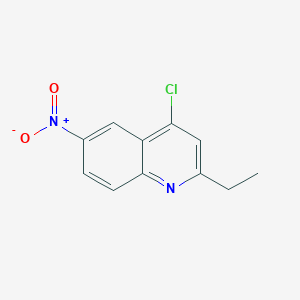
4-Chloro-2-ethyl-6-nitroquinoline
描述
4-Chloro-2-ethyl-6-nitroquinoline is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 236.66 .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to exhibit a wide range of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antituberculosis activities . The specific interactions of 4-Chloro-2-ethyl-6-nitroquinoline with its targets, leading to these effects, remain to be elucidated.
Result of Action
Quinoline derivatives are known to exhibit a wide range of bioactivities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-Chloro-2-ethyl-6-nitroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity and affecting the metabolic pathways it regulates.
Cellular Effects
The effects of this compound on cells are diverse and can influence several cellular processes. This compound has been shown to impact cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites . This binding can prevent the enzyme from catalyzing its usual reactions, leading to downstream effects on metabolic pathways and gene expression. Additionally, this compound may interact with DNA and other nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity and potential changes in its effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can cause adverse effects, including oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can affect the metabolism of other substances in the body, leading to changes in metabolic flux and metabolite levels. The compound may also influence the activity of other enzymes and cofactors, further impacting metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-chloro-2-ethyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALUKKAYGDHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


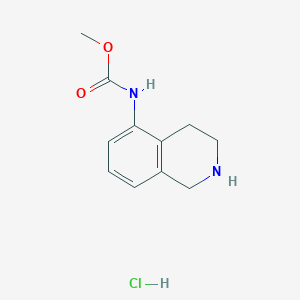
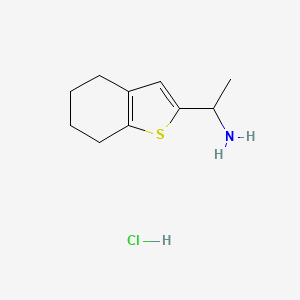
![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
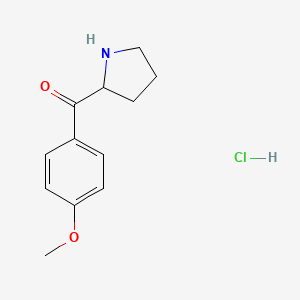

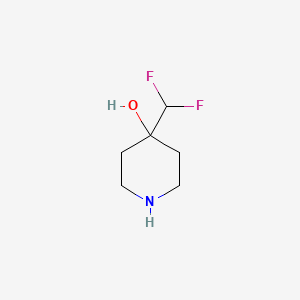

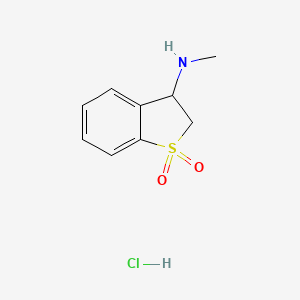
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1431762.png)
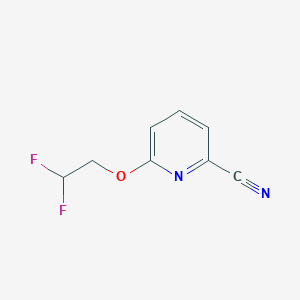
![1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea](/img/structure/B1431764.png)
![1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1431765.png)
![N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide](/img/structure/B1431767.png)
